

Cenicriviroc: Exploring Therapeutic Frontiers Beyond HIV and NASH

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Compound of Interest

Compound Name: *Cenicriviroc*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cenicriviroc (CVC) is a potent, orally bioavailable dual antagonist of the C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5). Initially developed for the treatment of HIV-1 infection, its immunomodulatory and anti-inflammatory properties have led to its investigation in non-alcoholic steatohepatitis (NASH). However, the therapeutic potential of **Cenicriviroc** extends beyond these indications. This technical guide provides a comprehensive overview of the emerging investigational uses of **Cenicriviroc**, focusing on its application in oncology, primary sclerosing cholangitis (PSC), COVID-19, inflammatory bowel disease (IBD), and cholestatic liver injury. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of CCR2/CCR5 antagonism.

Mechanism of Action: The Role of CCR2 and CCR5 Inhibition

Cenicriviroc exerts its effects by blocking the signaling pathways of two key chemokine receptors, CCR2 and CCR5. These receptors are integral to the trafficking and recruitment of various immune cells to sites of inflammation and tissue injury.

- CCR2 and its ligand CCL2 (MCP-1) are pivotal in the mobilization of monocytes from the bone marrow and their migration into tissues, where they can differentiate into macrophages.

In various disease states, this influx of inflammatory macrophages contributes to tissue damage and fibrosis.

- CCR5 and its ligands (e.g., CCL3, CCL4, CCL5) are primarily involved in the recruitment of T-cells, macrophages, and other immune cells. CCR5 is also a co-receptor for HIV entry into T-cells.

By inhibiting both these receptors, **Cenicriviroc** can modulate the inflammatory milieu in a variety of pathological conditions, making it a promising candidate for a range of diseases beyond its initial indications.

Investigational Use in Oncology

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, fibroblasts, and extracellular matrix. The infiltration of tumor-associated macrophages (TAMs) and regulatory T cells (Tregs), often mediated by CCR2 and CCR5 signaling, can suppress anti-tumor immunity and promote tumor growth and metastasis. **Cenicriviroc** is being investigated for its potential to remodel the TME and enhance anti-tumor immune responses.

Preclinical Studies in Colorectal Cancer

A preclinical study investigated the efficacy of **Cenicriviroc** in a mouse model of colorectal cancer.^[1]

Experimental Protocol:

- Cell Line: CT26 murine colorectal carcinoma cells were used.
- Animal Model: BALB/c mice were subcutaneously injected with 4×10^5 CT26 cells.
- Treatment: Ten days after tumor cell implantation, mice were treated with intraperitoneal injections of **Cenicriviroc** (20 mg/kg) three times a week for three weeks. The control group received PBS.^[1]
- Endpoints: Tumor size was measured on days 1, 7, and 21 post-treatment initiation. Gene and protein expression of various markers in tumor tissues were analyzed by qRT-PCR, western blot, and ELISA. Apoptosis was assessed by flow cytometry.^[1]

Quantitative Data:

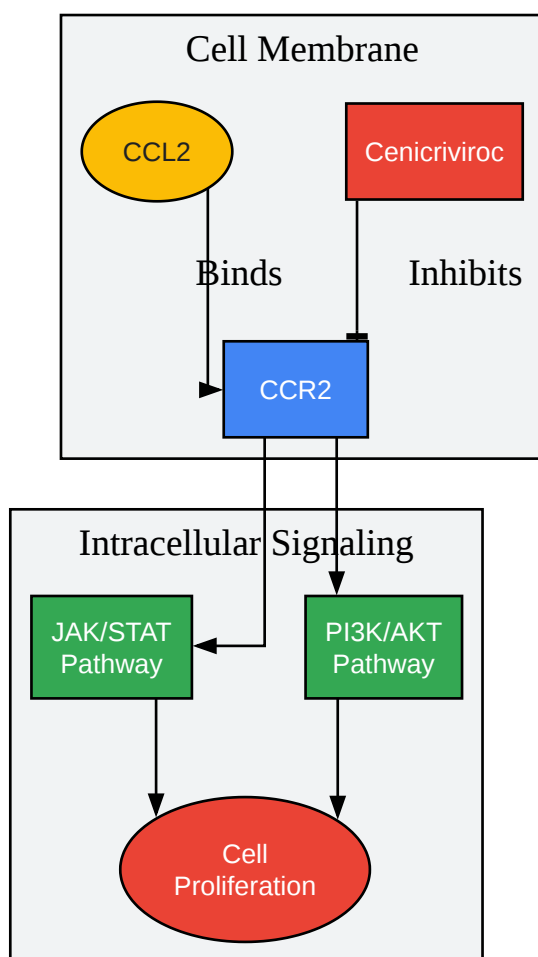
Parameter	Day 1	Day 7	Day 21
Tumor Size Reduction (%)	12.48	54.57	70.57

Marker	CVC-Treated (mRNA reduction %)	CVC-Treated (protein reduction %)
CCR2	-	45
CCL2	-	45.34
VEGF	-	60.94
NF-κB	42 (24h), 61 (48h), 64 (72h)	62
c-Myc	90 (24h), 71 (48h), 25 (72h)	34
Vimentin	22 (24h), 50 (48h), 70 (72h)	55
IL-33	60 (24h), 50 (48h & 72h)	44

Data from in vitro experiments on CT26 cells.[\[1\]](#)

Signaling Pathway:

The binding of CCL2 to CCR2 activates downstream signaling pathways like JAK/STAT and PI3K/AKT, promoting cancer cell proliferation.[\[1\]](#) **Cenicriviroc**'s inhibition of CCR2 is believed to disrupt these pathways, leading to reduced tumor growth.



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Cenicriviroc's Inhibition of CCR2-Mediated Proliferation.

Investigational Use in Primary Sclerosing Cholangitis (PSC)

PSC is a chronic, progressive cholestatic liver disease with no approved medical therapy. The rationale for using **Cenicriviroc** in PSC stems from the role of CCR2 and CCR5 in hepatic inflammation and fibrosis.

The PERSEUS Trial

The PERSEUS study was a Phase 2a, single-arm, open-label, exploratory trial designed to evaluate the efficacy and safety of **Cenicriviroc** in adult patients with PSC.^{[2][3]}

Experimental Protocol:

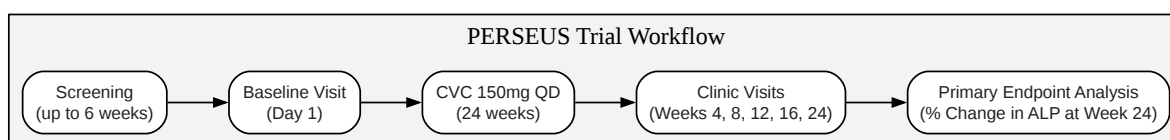
- Study Design: A single-arm, open-label, exploratory study conducted at eight sites in the United States and Canada.[2]
- Participants: 24 adult patients (18-75 years) with a clinical diagnosis of PSC and a serum alkaline phosphatase (ALP) level ≥ 1.5 times the upper limit of normal (ULN).[2]
- Treatment: **Cenicriviroc** 150 mg administered orally once daily for 24 weeks.[2]
- Primary Endpoint: The primary efficacy endpoint was the percent change in ALP from baseline to week 24.[2]
- Secondary Endpoints: Key secondary endpoints included the proportion of participants achieving ALP normalization and an overall response (decrease to <1.5 times ULN or a 50% decrease).[2]

Quantitative Data:

Parameter	Baseline (Median)	Week 24 (Median Change)	Week 24 (Median % Change)
Alkaline Phosphatase (ALP) (U/L)	369	-49.5	-18.0

- ALP Normalization: 0% of participants.[2]
- Overall Response (<1.5 x ULN or 50% decrease): 10% of participants (2 out of 20 completers) achieved a reduction in ALP to <1.5 times the ULN.[2]

Experimental Workflow:



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PERSEUS Clinical Trial Workflow.

Investigational Use in COVID-19

The hyperinflammatory response, or "cytokine storm," is a major contributor to the severity of COVID-19. Given the role of CCR2 and CCR5 in leukocyte trafficking, **Cenicriviroc** was investigated for its potential to mitigate the inflammatory cascade in hospitalized patients with COVID-19 pneumonia.

Phase II Clinical Trial

An investigator-initiated, randomized, double-blind, placebo-controlled Phase II trial was conducted to assess the efficacy and safety of **Cenicriviroc** in this patient population.[4] A larger randomized clinical trial also evaluated **Cenicriviroc** as an immunomodulator for COVID-19 pneumonia.[5][6]

Experimental Protocol:

- Study Design: A 2:1 randomized, placebo-controlled, double-blind phase II trial.[4] The larger trial was a randomized, double-masked, placebo-controlled clinical trial using a master protocol.[5][6]
- Participants: Hospitalized patients with moderate to severe COVID-19 pneumonia.[4][5]
- Treatment: **Cenicriviroc** group received a 300 mg loading dose followed by 150 mg twice daily for 28 days, in addition to standard of care.[4][5] The placebo group received a matching placebo and standard of care.
- Primary Endpoint: The primary endpoint was the patient's responder status, defined as achieving grade 1 or 2 on the 7-point ordinal scale of clinical improvement on day 15.[4] The larger trial's primary outcome was time to recovery by day 28, evaluated using an 8-point ordinal scale.[5][6]

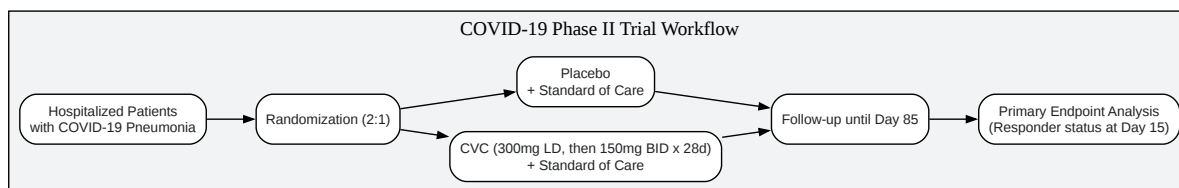
Quantitative Data from the Phase II Trial:

Parameter	Cenicriviroc Group (n=18)	Placebo Group (n=12)	Odds Ratio (95% CI)
Responders at Day 15 (%)	82.4 (14/17)	91.7 (11/12)	0.5 (0.04–3.41)
Mortality	1 death	0 deaths	-

Quantitative Data from the Larger Randomized Trial:

Parameter	Cenicriviroc Group	Placebo Group	Recovery Rate Ratio (95% CI)	P-value
Time to Recovery	-	-	1.01 (0.86-1.18)	0.94
28-Day Mortality (%)	13.8	11.9	OR: 1.18 (0.72- 1.94)	-

Experimental Workflow:



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COVID-19 Clinical Trial Workflow.

Investigational Use in Inflammatory Bowel Disease (IBD) and Colitis

The pathogenesis of IBD, including Crohn's disease and ulcerative colitis, involves a dysregulated immune response in the gastrointestinal tract, with significant infiltration of inflammatory cells. CCR2 and CCR5 are implicated in this process.

Preclinical Studies in Experimental Colitis

A recent study evaluated the efficacy of **Cenicriviroc** in a mouse model of dextran sulfate sodium (DSS)-induced colitis.^[7]

Experimental Protocol:

- **Animal Model:** Acute and chronic colitis were induced in mice using DSS.
- **Treatment:** Mice were treated with **Cenicriviroc**.
- **Endpoints:** Efficacy was assessed by Disease Activity Index (DAI) scores, histological evaluation of inflammation and fibrosis, and analysis of key inflammatory and fibrotic markers. In vitro experiments were conducted on the HT29 human colon cancer cell line and CCD-18Co colonic myofibroblasts.^[7]

Quantitative Data:

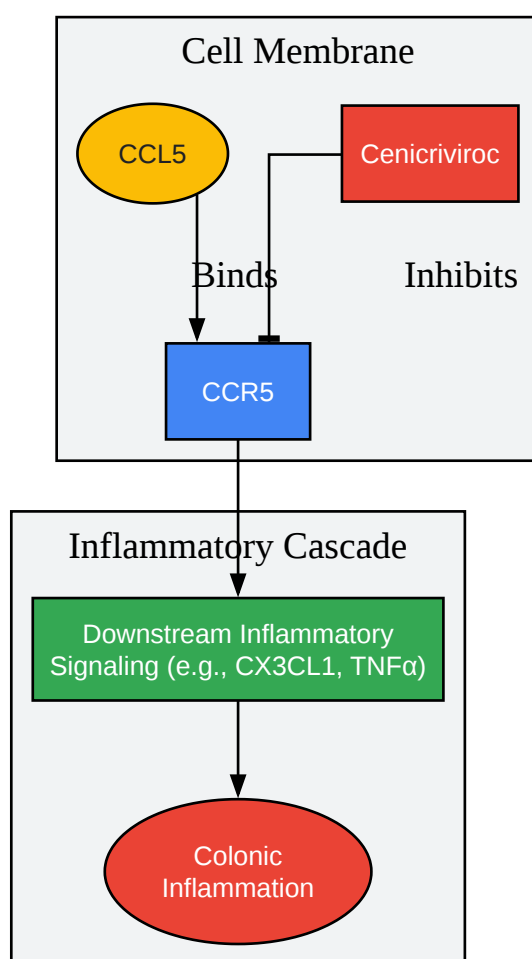
In Vitro (HT29 cells)	CVC Treatment Effect	P-value
CCL5 mRNA expression	Significantly reduced	< 0.01
CX3CL1 mRNA expression	Reduced	< 0.01
TNFα mRNA expression	Reduced	< 0.05

In Vivo (Acute Colitis Mice)	CVC Treatment Effect	P-value
DAI Scores	Significantly reduced	< 0.05
Serum TNFα levels	Significantly reduced	< 0.05

In Vitro (Fibroblast Activation Model)	CVC Treatment Effect	P-value
Expression of fibrosis markers (FN, CTGF, α -SMA, MMP9)	Decreased	< 0.01

Signaling Pathway:

In the context of colitis, **Cenicriviroc** appears to exert its anti-inflammatory effects by inhibiting the CCL5/CCR5 signaling axis.[7]



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Cenicriviroc's Inhibition of CCL5/CCR5-Mediated Inflammation in Colitis.

Investigational Use in Cholestatic Liver Injury

Cholestatic liver injury is characterized by the accumulation of bile acids, leading to inflammation and fibrosis. A preclinical study explored the potential of **Cenicriviroc**, in combination with all-trans retinoic acid (atRA), to mitigate this type of liver damage.[8]

Preclinical Studies in Rodent Models

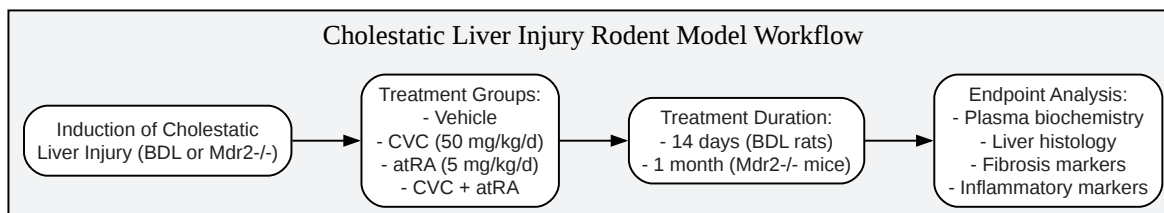
Experimental Protocol:

- Animal Models:
 - Bile duct-ligated (BDL) rats.
 - Mdr2 (Abcb4)-/- mice (a model for Progressive Familial Intrahepatic Cholestasis type 3 and PSC).
- Treatment:
 - **Cenicriviroc** (50 mg/kg/day by gavage).
 - All-trans retinoic acid (atRA; 5 mg/kg/day by gavage).
 - Combination of CVC and atRA.
 - Treatment duration: 14 days for BDL rats, 1 month for Mdr2-/- mice.
- Endpoints: Plasma liver enzymes (ALT, ALP), bilirubin, liver-to-body weight ratio, bile acid pool size, liver necrosis, fibrosis (hepatic hydroxyproline content, α -SMA, Col1a1), and inflammatory cell infiltration.[8]

Quantitative Data (in Mdr2-/- mice):

The combination of **Cenicriviroc** and atRA resulted in a significant reduction in plasma liver enzymes, bilirubin, liver fibrosis, bile duct proliferation, and hepatic infiltration of neutrophils and T cells compared to either treatment alone.[8]

Experimental Workflow:



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Workflow for Preclinical Cholestatic Liver Injury Study.

Conclusion

Cenicriviroc's dual antagonism of CCR2 and CCR5 presents a compelling therapeutic strategy for a multitude of diseases characterized by chronic inflammation and fibrosis. The preclinical and clinical data gathered to date in oncology, primary sclerosing cholangitis, COVID-19, and inflammatory bowel disease provide a strong rationale for its continued investigation beyond its initial indications of HIV and NASH. While the results in some indications, such as COVID-19, have not demonstrated significant efficacy, the findings in other areas, particularly in preclinical models of cancer and colitis, are promising and warrant further exploration. Future research should focus on elucidating the precise molecular mechanisms of **Cenicriviroc** in these diverse disease contexts and on designing well-controlled clinical trials to validate these preliminary findings. The versatility of **Cenicriviroc**'s mechanism of action underscores the potential for chemokine receptor modulation as a powerful therapeutic approach in modern medicine.

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